kadsuralignan K

Description

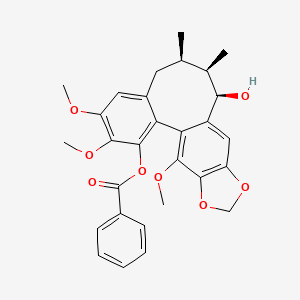

Kadsuralignan K is a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea (Lem.) A. C. Smith (Schisandraceae). It was first identified in 2007 from the ethyl acetate (EtOAc) fraction of an 80% acetone extract of K. coccinea roots, alongside three other novel lignans (kadsuralignans H, I, and J) . Structurally, dibenzocyclooctadiene lignans feature two benzene rings fused to an eight-membered oxygenated ring, with substituents such as methoxy, hydroxyl, and acyl groups influencing bioactivity.

Properties

Molecular Formula |

C29H30O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(9R,10R,11R)-11-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] benzoate |

InChI |

InChI=1S/C29H30O8/c1-15-11-18-12-20(32-3)25(33-4)28(37-29(31)17-9-7-6-8-10-17)22(18)23-19(24(30)16(15)2)13-21-26(27(23)34-5)36-14-35-21/h6-10,12-13,15-16,24,30H,11,14H2,1-5H3/t15-,16-,24-/m1/s1 |

InChI Key |

BRYKANSBPAKIAC-DQIAKBPPSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC(=O)C5=CC=CC=C5)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Kadsuralignan K is typically isolated from the ethyl acetate fraction of an 80% acetone extract of Kadsura coccinea. The isolation process involves several chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Kadsura coccinea plant .

Chemical Reactions Analysis

Types of Reactions

Kadsuralignan K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Kadsuralignan K exerts its effects primarily through the inhibition of nitric oxide production. This inhibition is achieved by interfering with the signaling pathways involved in nitric oxide synthesis, particularly in activated macrophages . The compound targets specific enzymes and proteins involved in these pathways, leading to a reduction in nitric oxide levels and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Kadsuralignan K belongs to the dibenzocyclooctadiene lignan subclass, sharing core structural motifs with compounds like kadsuralignans H, I, J, G, and L. Key structural variations include:

- Substituent groups : Methoxy (-OMe), hydroxyl (-OH), and acyl (e.g., angeloyl, acetyl) groups at positions C-6, C-9, or C-13 .

- Stereochemistry : Differences in ring conformation (e.g., chair vs. boat) and substituent orientation modulate interactions with biological targets .

Table 1: Structural Comparison of this compound and Related Lignans

Bioactivity Comparison

Nitric Oxide (NO) Production Inhibition

- Kadsuralignans H and J: Showed significant NO inhibition in LPS/INF-γ-activated RAW264.7 macrophages (IC~50~ values: ~20–50 μM) .

- Kadsuralignans G and L: Exhibited moderate NO inhibition (IC~50~: ~50–80 μM) in similar assays .

Melanogenesis Inhibition

- Kadsuralignan F: Reduced melanin synthesis in murine melanocytes by degrading tyrosinase via the proteasomal pathway (IC~50~: ~10 μM) .

- This compound: No direct melanogenesis data are available, but its dibenzocyclooctadiene scaffold may share mechanistic pathways with kadsuralignan F .

Species-Specific Distribution

Table 2: Bioactivity and Distribution of Key Lignans

NR = Not reported.

Pharmacological and Mechanistic Insights

- Anti-inflammatory Potential: Dibenzocyclooctadiene lignans like this compound likely modulate NF-κB or MAPK pathways, similar to kadsuralignans H and J .

- Structural-Activity Relationships: Angeloyl or acetyl groups at C-6/C-9 enhance NO inhibition, while methoxy groups may reduce bioavailability .

- Comparative Limitations : this compound’s bioactivity remains understudied compared to its analogs, necessitating further research on its molecular targets and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating kadsuralignan K from Kadsura species?

- Methodological Answer : this compound is typically isolated using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Metabolomics-guided fractionation is recommended to prioritize lignan-rich fractions, as demonstrated in studies analyzing Kadsura coccinea roots, where this compound was highly accumulated . Structural confirmation requires MS and 2D NMR spectroscopy to resolve stereochemical complexities .

Q. How is the structural identity of this compound validated in new studies?

- Methodological Answer : Researchers use a combination of high-resolution mass spectrometry (HR-MS) for molecular formula determination and 1D/2D NMR (e.g., COSY, HMBC, HSQC) to assign stereochemistry. For absolute configuration, experimental ECD spectra are compared with theoretical calculations, as seen in studies of related lignans like kadsuralignan J .

Q. What analytical techniques are used to quantify this compound in plant tissues?

- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is widely employed. For example, targeted metabolomics revealed this compound’s distribution in Kadsura coccinea fruit organs, with seed tissues showing the highest accumulation (e.g., 7,073,871 ng/g in seeds vs. 2,563 ng/g in pulp) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., tyrosinase inhibition or antiviral effects) often arise from variations in compound purity, assay protocols, or cell models. To address this:

- Standardize compound isolation and purity validation (≥95% by HPLC).

- Use multiple cell lines (e.g., Melan-A melanocytes for depigmentation studies and PBMCs for antiviral assays ).

- Perform dose-response curves to establish EC50/IC50 values under controlled conditions .

Q. What experimental designs are recommended to study this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics/Proteomics : Identify downstream targets by integrating RNA-seq with protein interaction networks.

- Pathway Inhibition : Use specific inhibitors (e.g., cAMP modulators for melanogenesis pathways ) to isolate signaling mechanisms.

- Comparative Studies : Benchmark against structurally similar lignans (e.g., kadsuralignan C or J) to pinpoint functional groups critical for activity .

Q. How do environmental factors influence this compound biosynthesis in Kadsura species?

- Methodological Answer : Conduct multi-omics analyses (transcriptomics, metabolomics) across growth stages and habitats. For instance, Kadsura coccinea roots show elevated lignan accumulation under nutrient stress, suggesting jasmonate signaling may upregulate biosynthesis genes . Field experiments with controlled abiotic stressors (e.g., drought, salinity) can validate these hypotheses.

Data Interpretation & Reproducibility

Q. How should researchers address variability in lignan quantification across studies?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., d4-kadsuralignan K) for MS-based quantification to correct for matrix effects .

- Cross-Lab Validation : Share reference samples between labs to calibrate instrumentation and protocols, as seen in collaborative phytochemical studies .

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS-DA to distinguish bioactive vs. inactive compound groups .

- Dose-Response Modeling : Fit data to nonlinear regression models (e.g., Hill equation) to calculate potency metrics .

Table: Key Metabolomic Data for this compound in Kadsura coccinea Fruit

| Tissue | Concentration (ng/g) | Reference |

|---|---|---|

| Seed | 7,073,871 | |

| Pulp | 2,563 | |

| Peel | 8,274 |

Ethical & Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.